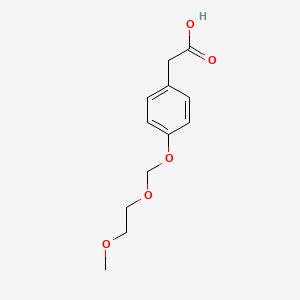
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 3-hydroxypropionate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dimethoxyphenyl)-3-hydroxypropionic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents such as phosphorus tribromide can be used to replace the methoxy groups with halogens.
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)-3-oxopropionate
Reduction: 3-(3,5-Dimethoxyphenyl)-3-hydroxypropanol
Substitution: 3-(3,5-Dihalophenyl)-3-hydroxypropionate
Applications De Recherche Scientifique
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The pathways involved in these reactions are typically enzyme-mediated and depend on the specific enzyme and conditions present.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropionate: This compound has a similar structure but with methoxy groups at different positions on the phenyl ring.
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropionate: This compound is an oxidized form of this compound.
3,4-Dimethoxyphenethylamine: This compound is structurally related but belongs to the class of amines rather than esters.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H18O5 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O5/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12,14H,4,8H2,1-3H3 |
Clé InChI |
IBSROAJBYYKOGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=CC(=C1)OC)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8506739.png)





![1-(Benzylamino)-3-[(3-methylpyridin-2-yl)oxy]propan-2-ol](/img/structure/B8506787.png)



![Diethyl [2-oxo-2-(piperidin-1-yl)ethyl]phosphonate](/img/structure/B8506810.png)


